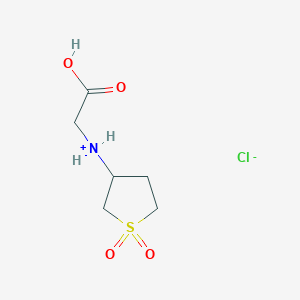
Carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is a chemical compound with a unique structure that includes a thiolane ring, a carboxymethyl group, and an aminium chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride typically involves the reaction of a thiolane derivative with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
科学的研究の応用
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. The carboxymethyl group can interact with amino acid residues, while the thiolane ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl groups.
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl dextran: A dextran derivative with carboxymethyl groups.
Uniqueness
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is unique due to its thiolane ring structure, which is not present in the similar compounds listed above. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H12ClNO4S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
InChIキー |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1[NH2+]CC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




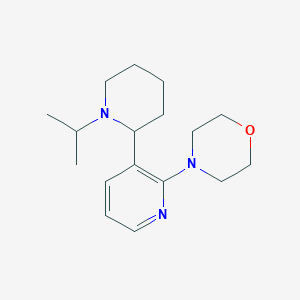


![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
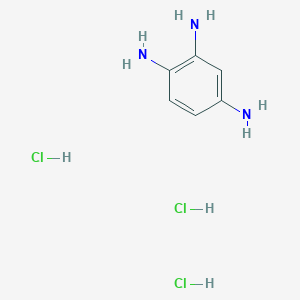
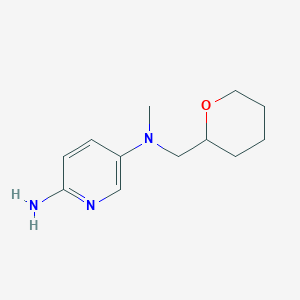
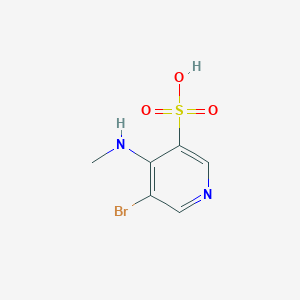

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
